Fmoc isothiocyanate
Overview
Description
Fmoc isothiocyanate is a reagent used in synthesizing substituted thioureas from amines .
Synthesis Analysis
Fmoc isothiocyanate is used as a starting material in the preparation of biologically relevant pharmacophores named N-aryl-N’-carboalkoxy guanidines . It is also used in one of the intermediate steps for the synthesis of N-aryl-N-thiazolyl derivatives . It can be used to synthesize cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists . To prepare 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides .Molecular Structure Analysis
The molecular formula of Fmoc isothiocyanate is C16H11NO2S . The molecular weight is 281.33 .Physical And Chemical Properties Analysis
Fmoc isothiocyanate is a pale yellow solid . It is soluble in ethanol . It has an elemental composition of 4.8 to 5.2% Nitrogen and 65.6 to 71.0% Carbon .Scientific Research Applications
Preparation of Biologically Relevant Pharmacophores
- Scientific Field : Organic Chemistry
- Application Summary : Fmoc isothiocyanate is used as a starting material in the preparation of biologically relevant pharmacophores named N-aryl-N’-carboalkoxy guanidines .
Synthesis of N-Aryl-N-Thiazolyl Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Fmoc isothiocyanate is used in one of the intermediate steps for the synthesis of N-aryl-N-thiazolyl derivatives .
Synthesis of Cyclic Isothiourea Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Fmoc isothiocyanate is used to synthesize cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists .
Preparation of 2-Aminothiazoles
- Scientific Field : Organic Chemistry
- Application Summary : Fmoc isothiocyanate can be used to prepare 2-aminothiazoles .
Synthesis of Aminobenzimidazole Conjugated Thiazoles
- Scientific Field : Medicinal Chemistry
- Application Summary : Fmoc isothiocyanate is used in the synthesis of aminobenzimidazole conjugated thiazoles .
Preparation of Thiazole Derived Cyclopeptides
- Scientific Field : Peptide Chemistry
- Application Summary : Fmoc isothiocyanate is used to prepare thiazole derived cyclopeptides .
Synthesis of Isothiocyanates
- Scientific Field : Synthetic Chemistry
- Application Summary : Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties. Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Preparation of Novel Thiohydantoins
- Scientific Field : Medicinal Chemistry
- Application Summary : Fmoc isothiocyanate can be used to prepare novel thiohydantoins using a solid-phase synthesis technique .
Synthesis of Imidazole-2-thiones
Safety And Hazards
Fmoc isothiocyanate is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling it .
Future Directions
Fmoc isothiocyanate can be used to synthesize a variety of compounds, including cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists, 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides . These compounds have potential applications in various fields, indicating promising future directions for the use of Fmoc isothiocyanate.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYULZVFHHEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400012 | |
Record name | Fmoc isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc isothiocyanate | |
CAS RN |
199915-38-3 | |
Record name | Fmoc isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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